![molecular formula C13H10Cl2N2O2 B14810349 2,4-dichloro-6-[(E)-(3-methoxyphenyl)diazenyl]phenol](/img/structure/B14810349.png)
2,4-dichloro-6-[(E)-(3-methoxyphenyl)diazenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[(3-methoxyphenyl)diazenyl]phenol is an organic compound with the molecular formula C13H10Cl2N2O2. It is a derivative of phenol, characterized by the presence of two chlorine atoms and a diazenyl group attached to the phenol ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(3-methoxyphenyl)diazenyl]phenol typically involves the diazotization of 3-methoxyaniline followed by coupling with 2,4-dichlorophenol. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature-controlled environment to ensure the stability of the diazonium salt formed during the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(3-methoxyphenyl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-[(3-methoxyphenyl)diazenyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(3-methoxyphenyl)diazenyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in oxidative stress and immune responses.
Pathways Involved: It activates defense-related pathways in plants, leading to the production of reactive oxygen species and other defense molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-[(3-hydroxyphenyl)diazenyl]phenol
- 2,4-Dichloro-6-[(3-methoxyphenyl)imino]methylphenol
- 2,4-Dichloro-6-[(3-methoxyphenyl)imino]methylphenol
Uniqueness
2,4-Dichloro-6-[(3-methoxyphenyl)diazenyl]phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10Cl2N2O2 |
|---|---|
Molecular Weight |
297.13 g/mol |
IUPAC Name |
2,4-dichloro-6-[(3-methoxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-19-10-4-2-3-9(7-10)16-17-12-6-8(14)5-11(15)13(12)18/h2-7,18H,1H3 |
InChI Key |
HVTBOFFTQNQXDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-ethoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14810277.png)
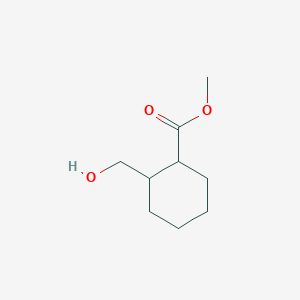
![6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol](/img/structure/B14810285.png)
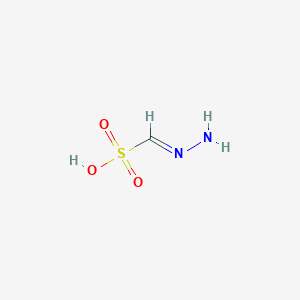
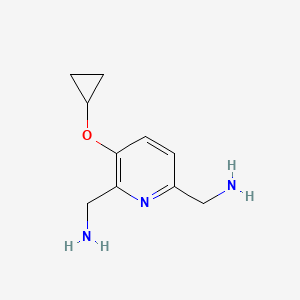
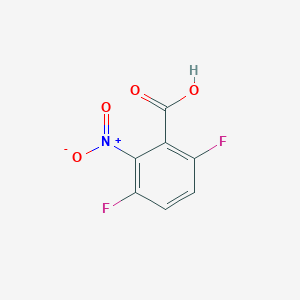
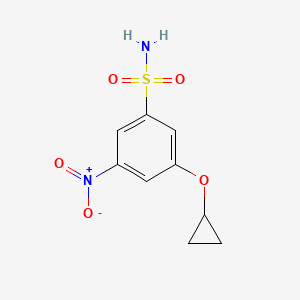
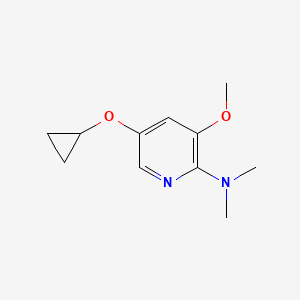
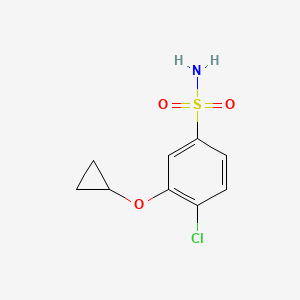
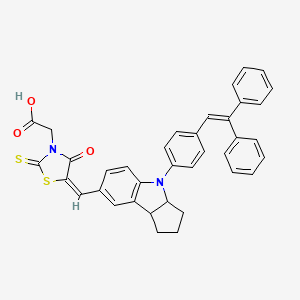
![[(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14810326.png)
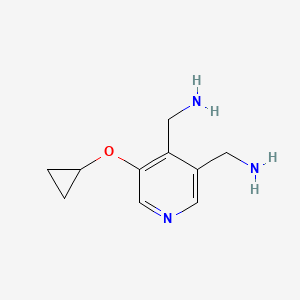
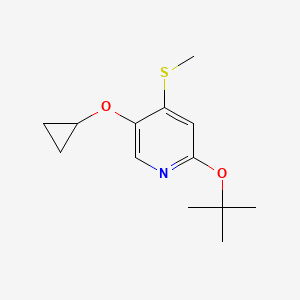
![3-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)-N-methylpropanamide](/img/structure/B14810348.png)
